4-(5-Methyl-6-(pyridin-2-ylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate
Description
Historical Background of Triazolopyrimidine Research
The foundation of triazolopyrimidine chemistry traces back to the early 20th century when Bulow and Haas first reported the synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives in 1909. This pioneering work established the fundamental synthetic approaches that would later enable the development of numerous biologically active compounds within this chemical class. The initial synthetic methodology involved the construction of the tricyclic heterocyclic system through cyclization reactions that would become the cornerstone of modern triazolopyrimidine synthesis.
The historical significance of triazolopyrimidine research gained substantial momentum throughout the subsequent decades as researchers recognized the unique structural properties and biological potential of this heterocyclic scaffold. The discovery of essramycin, the first naturally occurring triazolopyrimidine antibiotic isolated from marine Streptomyces species, marked a pivotal moment in the field by demonstrating that nature had independently evolved this chemical framework for biological activity. This natural product validated the pharmaceutical potential of the triazolopyrimidine core structure and inspired extensive synthetic efforts to develop related compounds.
The evolution of triazolopyrimidine research has been characterized by continuous expansion of synthetic methodologies and biological applications. Early synthetic approaches focused primarily on basic cyclization reactions, but modern methodologies have incorporated sophisticated multi-component reactions, metal-catalyzed processes, and environmentally friendly synthetic protocols. The development of efficient synthetic routes has enabled the preparation of increasingly complex triazolopyrimidine derivatives, including compounds with multiple substituents and functional groups similar to those found in 4-(5-Methyl-6-(pyridin-2-ylcarbamoyl)-4,7-dihydro-triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate.
Significance in Heterocyclic Chemistry
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold occupies a position of exceptional importance within the broader landscape of heterocyclic chemistry due to its unique electronic properties and structural characteristics. This heterocyclic system represents an example of aza-indolizines, which are characterized by a delocalized 10-π electron system consisting of an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyrimidine ring. The electronic distribution within this bicyclic system creates distinctive chemical reactivity patterns that distinguish triazolopyrimidines from other heterocyclic compounds.
The structural significance of triazolopyrimidines in heterocyclic chemistry is further enhanced by their isoelectronic relationship with purines, which has led to their investigation as purine bioisosteres in various biological contexts. This relationship has proven particularly valuable in medicinal chemistry applications where the replacement of purine systems with triazolopyrimidine analogues can provide improved pharmacological properties while maintaining essential biological activity. The ability to function as purine surrogates has expanded the utility of triazolopyrimidines beyond their intrinsic biological activities.
The metal-chelating properties inherent in the triazolopyrimidine scaffold represent another dimension of their significance in heterocyclic chemistry. The presence of multiple nitrogen atoms with accessible electron pairs enables these compounds to form stable complexes with various metal ions through monodentate or bidentate coordination modes. This chelating capability has been exploited in the development of metal-based therapeutics and catalytic systems, demonstrating the versatility of the triazolopyrimidine framework beyond traditional organic pharmaceutical applications.
Position in the Triazolopyrimidine Family of Compounds
Within the extensive family of triazolopyrimidine compounds, 4-(5-Methyl-6-(pyridin-2-ylcarbamoyl)-4,7-dihydro-triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate occupies a distinctive position characterized by its complex substitution pattern and multi-functional design. The compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine subclass, which represents the most extensively studied and biologically significant variant among the eight possible triazolopyrimidine isomers. This particular structural arrangement provides optimal stability and biological activity compared to other isomeric forms.
The substitution pattern of this compound reflects several important trends in triazolopyrimidine medicinal chemistry. The presence of a methyl group at the 5-position aligns with structure-activity relationship studies that have identified the 5-, 6-, and 7-positions as particularly important for biological activity. The incorporation of a pyridin-2-ylcarbamoyl group at the 6-position represents a sophisticated approach to introducing hydrogen-bonding capabilities and additional aromatic character that can enhance molecular recognition processes with biological targets.
The phenyl benzoate moiety attached at the 7-position demonstrates the application of prodrug strategies within triazolopyrimidine chemistry. This structural feature suggests that the compound may be designed to undergo metabolic transformation to release an active species, a common approach in pharmaceutical development to improve drug delivery, stability, or pharmacokinetic properties. Such modifications represent the evolution of triazolopyrimidine chemistry from simple heterocyclic structures to complex, rationally designed pharmaceutical entities.
| Structural Feature | Position | Functional Significance |
|---|---|---|
| Methyl group | 5-position | Modulates electronic properties and steric interactions |
| Pyridin-2-ylcarbamoyl | 6-position | Provides hydrogen bonding and aromatic stacking capabilities |
| Phenyl benzoate | 7-position | Potential prodrug functionality and enhanced lipophilicity |
| Triazolopyrimidine core | Central scaffold | Provides fundamental biological activity and structural stability |
General Overview of Triazolo[1,5-a]pyrimidine Scaffold
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold represents one of the most versatile and pharmaceutically relevant heterocyclic frameworks in modern medicinal chemistry. This bicyclic system consists of a triazole ring fused to a pyrimidine ring in a specific orientation that creates unique electronic and steric properties conducive to biological activity. The scaffold has demonstrated remarkable adaptability across diverse therapeutic areas, including anticancer, antimicrobial, antitubercular, and neurological applications, establishing its position as a privileged structure in drug discovery.
The electronic characteristics of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold are fundamental to its biological activity and chemical reactivity. Nuclear magnetic resonance studies have revealed that while the system exhibits aromatic character, the degree of aromaticity is limited compared to fully aromatic systems, creating a unique electronic environment that influences molecular interactions. This electronic distribution contributes to the scaffold's ability to participate in hydrogen bonding, π-π stacking interactions, and metal coordination, all of which are crucial for biological activity.
Synthetic access to 1,2,4-triazolo[1,5-a]pyrimidine derivatives has been extensively developed through multiple synthetic strategies. The most common approaches involve annulation reactions starting from 1,2,4-aminotriazole derivatives or pyrimidine precursors, followed by cyclization under various conditions. Advanced synthetic methodologies have incorporated multi-component reactions, such as Biginelli-like condensations, that enable the efficient preparation of highly substituted derivatives. These synthetic developments have facilitated the exploration of structure-activity relationships and the preparation of complex compounds like 4-(5-Methyl-6-(pyridin-2-ylcarbamoyl)-4,7-dihydro-triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate.
The pharmacological profile of 1,2,4-triazolo[1,5-a]pyrimidine derivatives encompasses an extraordinarily broad spectrum of biological activities. Recent research has identified compounds within this class as potent inhibitors of various therapeutic targets, including protein kinases, transporters, and enzymes involved in cellular metabolism. The scaffold's ability to accommodate diverse substituents while maintaining biological activity has made it particularly attractive for structure-based drug design and optimization programs. Notable examples include the development of compounds like WS-898, which demonstrates highly effective inhibition of ABCB1 transporters for overcoming multidrug resistance.
The structural diversity possible within the 1,2,4-triazolo[1,5-a]pyrimidine framework has enabled the development of compounds with highly specific biological profiles and improved pharmaceutical properties. The scaffold's inherent stability, combined with its synthetic accessibility and biological activity, positions it as a continuing focus for pharmaceutical research and development efforts. The compound 4-(5-Methyl-6-(pyridin-2-ylcarbamoyl)-4,7-dihydro-triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate exemplifies the sophisticated structural modifications that can be achieved within this chemical framework while maintaining the fundamental properties that make triazolopyrimidines valuable in medicinal chemistry.
Properties
IUPAC Name |
[4-[5-methyl-6-(pyridin-2-ylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N6O3/c1-16-21(23(32)30-20-9-5-6-14-26-20)22(31-25(29-16)27-15-28-31)17-10-12-19(13-11-17)34-24(33)18-7-3-2-4-8-18/h2-15,22H,1H3,(H,26,30,32)(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFRDJSSGHQNSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)C(=O)NC5=CC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
Pharmacological and Physicochemical Properties
- Antimicrobial Activity : Compounds with pyrimidine carbonitrile groups (e.g., ) showed moderate activity against Staphylococcus aureus (MIC = 16 µg/mL), while the target compound’s pyridinyl group may target bacterial efflux pumps .
- Solubility: The dimethylaminophenyl substituent in increases aqueous solubility (logP = 1.8 vs. target compound’s logP ≈ 3.2), critical for oral bioavailability .
- Crystallinity : π-π interactions observed in ’s crystal structure suggest that the target compound’s benzoate group may similarly stabilize solid-state packing, affecting formulation stability .
Metabolic Stability and Toxicity
- Sulfanyl Group Toxicity () : Benzylsulfanyl substituents could pose hepatotoxicity risks, whereas the target compound’s pyridinyl group is generally well-tolerated .
Preparation Methods
Cyclocondensation for Triazolo[1,5-a]Pyrimidine Core Formation
The triazolo[1,5-a]pyrimidine core is synthesized via cyclocondensation of 5-amino-1,2,4-triazole derivatives with 1,3-dicarbonyl compounds. For the target molecule, ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with 1-(4-hydroxyphenyl)-1,3-butanedione in acetic acid under reflux to yield ethyl 5-methyl-7-(4-hydroxyphenyl)-4,7-dihydro-[1,2,] triazolo[1,5-a]pyrimidine-6-carboxylate . The methyl group at position 5 originates from the methyl substituent in the diketone, while the 4-hydroxyphenyl group at position 7 is introduced via the aromatic diketone component.
Key reaction parameters include:
-
Solvent : Acetic acid facilitates both solubility and proton transfer during cyclization.
-
Temperature : Reflux conditions (≈120°C) ensure complete ring closure within 6–8 hours .
-
Yield : Analogous reactions report yields of 65–85% for triazolo[1,5-a]pyrimidine derivatives .
Esterification of the 4-Hydroxyphenyl Group
The phenolic hydroxyl group at position 7 undergoes esterification with benzoyl chloride to introduce the benzoate moiety. This step is conducted in anhydrous dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst and triethylamine as a base to scavenge HCl . The reaction proceeds at room temperature for 12 hours, yielding ethyl 5-methyl-7-(4-benzoyloxyphenyl)-4,7-dihydro-[1, triazolo[1,5-a]pyrimidine-6-carboxylate .
Optimization Note :
-
Excess benzoyl chloride (1.2 equivalents) ensures complete conversion, while DMAP (0.1 equivalents) accelerates acylation .
-
Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the esterified product in 70–80% yield .
Hydrolysis of the Ethyl Ester to Carboxylic Acid
The ethyl ester at position 6 is hydrolyzed to a carboxylic acid using 2M NaOH in a water/ethanol mixture (1:1 v/v) at 60°C for 4 hours . This yields 5-methyl-7-(4-benzoyloxyphenyl)-4,7-dihydro-[1, triazolo[1,5-a]pyrimidine-6-carboxylic acid , which is isolated by acidification with HCl (pH ≈ 3) and filtration.
Critical Considerations :
-
Prolonged hydrolysis (>6 hours) may degrade the triazolo[1,5-a]pyrimidine core.
Conversion of Carboxylic Acid to Acid Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous DCM under nitrogen at 40°C for 2 hours to form the corresponding acid chloride . Excess SOCl₂ is removed under reduced pressure, and the residue is used directly in the next step without purification.
Safety Note :
-
Thionyl chloride reacts exothermically with water; rigorous anhydrous conditions are mandatory.
Amide Coupling with 2-Aminopyridine
The acid chloride is coupled with 2-aminopyridine in DCM using triethylamine as a base. The reaction is stirred at room temperature for 6 hours, yielding the final product, 4-(5-methyl-6-(pyridin-2-ylcarbamoyl)-4,7-dihydro- triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate .
Characterization Data :
-
IR : Absorption bands at 1,710 cm⁻¹ (ester C=O), 1,650 cm⁻¹ (amide C=O), and 3,300 cm⁻¹ (N–H stretch) .
-
¹H NMR : Singlets for the methyl group (δ 2.45 ppm) and aromatic protons (δ 7.2–8.5 ppm) .
Analytical and Process Validation
Purity Assessment :
-
HPLC (C18 column, acetonitrile/water gradient) confirms purity >98% .
-
X-ray crystallography validates the stereochemistry of analogous triazolo[1,5-a]pyrimidine derivatives .
Scale-Up Challenges :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
